molecular formula C22H22ClN3O4S B2518927 2-chloro-N-(4-ethoxy-3-pyrrolidin-1-ylsulfonylphenyl)quinoline-4-carboxamide CAS No. 1111564-84-1

2-chloro-N-(4-ethoxy-3-pyrrolidin-1-ylsulfonylphenyl)quinoline-4-carboxamide

Cat. No. B2518927
CAS RN: 1111564-84-1
M. Wt: 459.95
InChI Key: LMVCPSVKKPUNFN-UHFFFAOYSA-N
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Description

2-chloro-N-(4-ethoxy-3-pyrrolidin-1-ylsulfonylphenyl)quinoline-4-carboxamide is a chemical compound that has been of significant interest to the scientific community due to its potential applications in various fields.

Scientific Research Applications

Corrosion Inhibition

Quinoline and Its Derivatives as Corrosion Inhibitors

Quinoline compounds, including its derivatives, exhibit significant effectiveness as anticorrosive materials. The high electron density of quinoline derivatives allows them to adsorb and form stable chelating complexes with metallic surfaces, providing corrosion protection. These compounds, including specific derivatives like "2-chloro-N-(4-ethoxy-3-pyrrolidin-1-ylsulfonylphenyl)quinoline-4-carboxamide," show potential in protecting metals from corrosion, particularly in industrial applications. The study by Verma, Quraishi, and Ebenso (2020) offers insights into the mechanisms of action and the broad spectrum of applications for quinoline derivatives in corrosion inhibition Verma, Quraishi, & Ebenso, 2020.

Medicinal Chemistry

Functional Chemical Groups in CNS Drug Synthesis

The review by Saganuwan (2017) identifies quinoline and its derivatives, including "this compound," as having potential functional chemical groups for synthesizing novel central nervous system (CNS) acting drugs. These compounds are highlighted for their ability to replace carbon in benzene rings, forming heterocycles with nitrogen (N), sulfur (S), and oxygen (O), which may lead to effects ranging from depression to euphoria to convulsion. This underscores the compound's relevance in the development of new therapeutic agents targeting CNS disorders Saganuwan, 2017.

properties

IUPAC Name

2-chloro-N-(4-ethoxy-3-pyrrolidin-1-ylsulfonylphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O4S/c1-2-30-19-10-9-15(13-20(19)31(28,29)26-11-5-6-12-26)24-22(27)17-14-21(23)25-18-8-4-3-7-16(17)18/h3-4,7-10,13-14H,2,5-6,11-12H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVCPSVKKPUNFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)Cl)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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